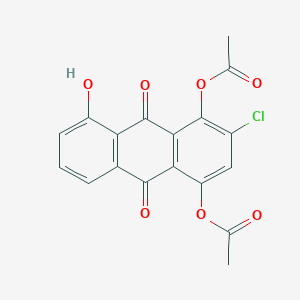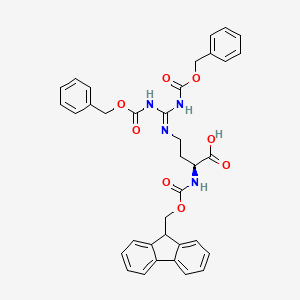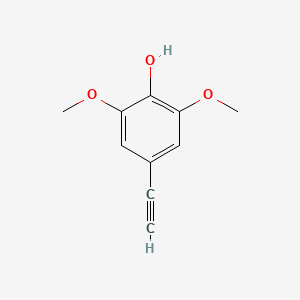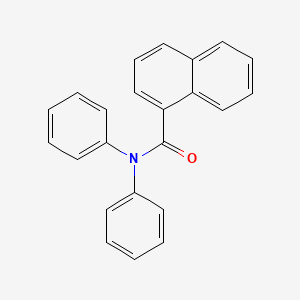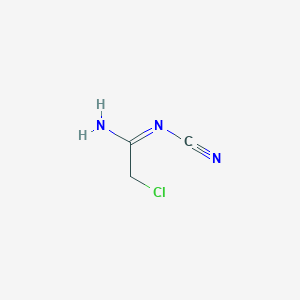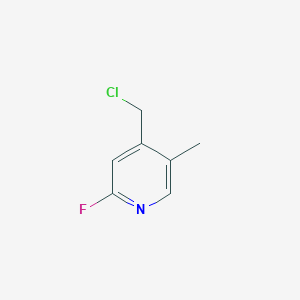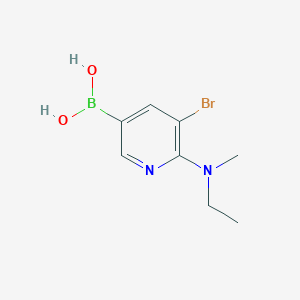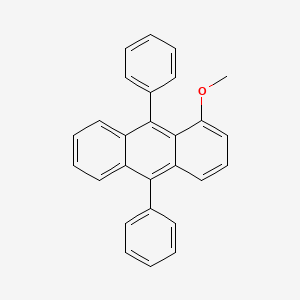
1-Methoxy-9,10-diphenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-9,10-diphenylanthracene is an organic compound belonging to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with methoxy and phenyl substituents at the 1, 9, and 10 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 9,10-dibromoanthracene, is brominated to introduce bromine atoms at the 9 and 10 positions.
Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to form 9,10-diphenylanthracene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Methoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the phenyl rings or the anthracene core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted anthracene derivatives
Aplicaciones Científicas De Investigación
1-Methoxy-9,10-diphenylanthracene has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a blue light-emitting material in OLED devices due to its excellent photophysical properties.
Photon Upconversion: It serves as an annihilator in triplet-triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.
Fluorescent Probes: The compound is employed as a fluorescent probe in biological imaging and sensing applications.
Organic Semiconductors: It is used in the fabrication of organic field-effect transistors (OFETs) and other organic electronic devices.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-9,10-diphenylanthracene involves its interaction with light and other molecules. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence or phosphorescence. In photon upconversion systems, it participates in triplet-triplet annihilation processes, where two triplet excitons combine to form a higher-energy singlet state, resulting in the emission of higher-energy photons.
Comparación Con Compuestos Similares
1-Methoxy-9,10-diphenylanthracene can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: Both compounds have similar photophysical properties, but the presence of a methoxy group in this compound enhances its solubility and alters its electronic properties.
9,10-Dimethylanthracene: This compound has methyl groups instead of phenyl groups, resulting in different photophysical and chemical properties.
Anthracene: The parent compound without any substituents, used as a reference for studying the effects of different substituents on the anthracene core.
Propiedades
Número CAS |
13076-30-7 |
|---|---|
Fórmula molecular |
C27H20O |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-methoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C27H20O/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18H,1H3 |
Clave InChI |
OLMWJTRSCTXXMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



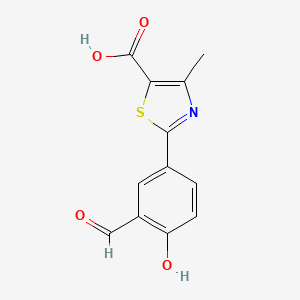
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
